Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate typically involves the reaction of 2-chloroaniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the quinazoline ring . The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline derivatives with different oxidation states.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Major Products Formed
Substitution Products: Amino and thiol derivatives of the quinazoline ring.
Oxidation Products: Quinazoline derivatives with higher oxidation states.
Scientific Research Applications
Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways and molecular interactions are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-oxo-2,3-dihydrothiazole-5-carboxylic acid
- 8-Quinazolinecarboxylic acid, 2-chloro-3,4-dihydro-4-oxo-, methyl ester
Uniqueness
Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-8-carboxylate is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 2-chloro-4-oxo-3H-quinazoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c1-16-9(15)6-4-2-3-5-7(6)12-10(11)13-8(5)14/h2-4H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAQEPVQTTVEQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1N=C(NC2=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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